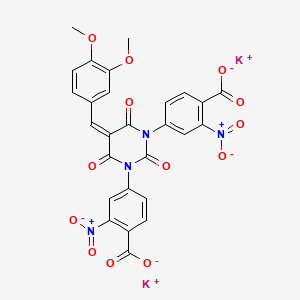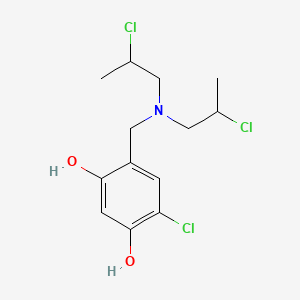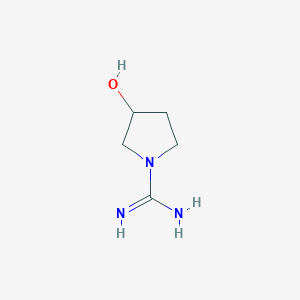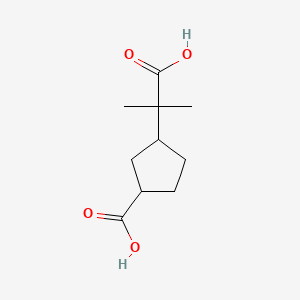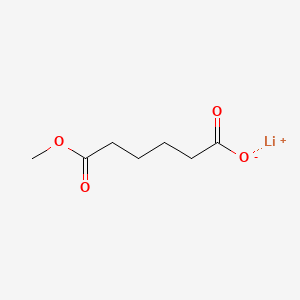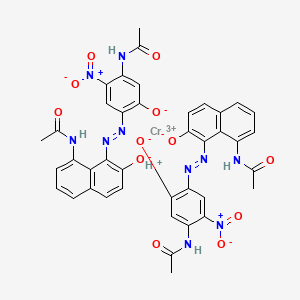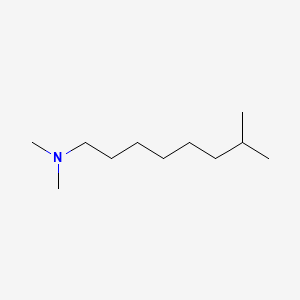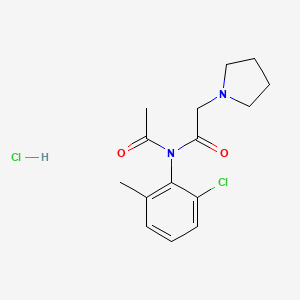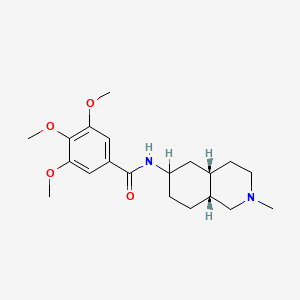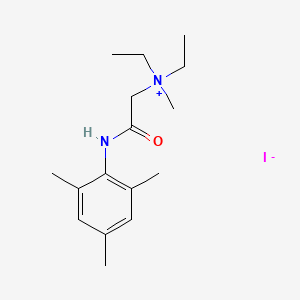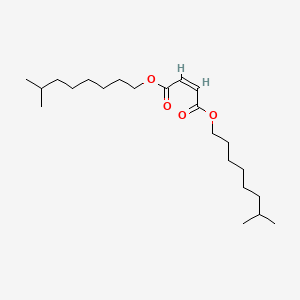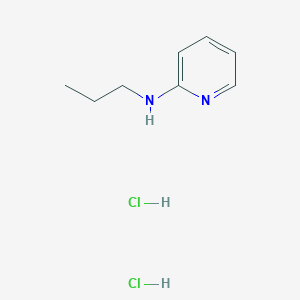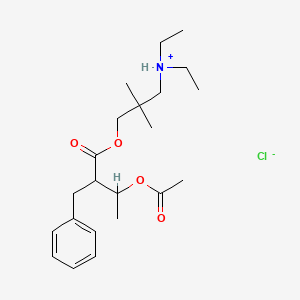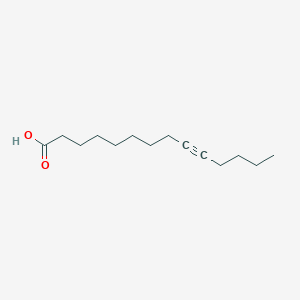
9-Tetradecynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Tetradecynoic acid is a fatty acid with the molecular formula C14H24O2 It is characterized by the presence of a triple bond between the ninth and tenth carbon atoms in its carbon chain
准备方法
Synthetic Routes and Reaction Conditions
9-Tetradecynoic acid can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes with alkyl halides, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, allowing it to react with the alkyl halide.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 9-Tetradecenoic acid, which is derived from natural sources such as plant oils. The hydrogenation process is carried out under controlled conditions to selectively reduce the double bond to a triple bond, resulting in the formation of this compound.
化学反应分析
Types of Reactions
9-Tetradecynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation.
Substitution: The hydrogen atoms adjacent to the triple bond can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are used for selective hydrogenation.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are used to deprotonate the alkyne, allowing it to react with electrophiles.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes depending on the electrophile used.
科学研究应用
9-Tetradecynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is used in studies involving fatty acid metabolism and enzyme inhibition.
Medicine: It has shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 9-Tetradecynoic acid involves its interaction with cellular components. It can inhibit enzymes involved in fatty acid metabolism, leading to the accumulation of toxic intermediates and subsequent cell death. Additionally, it can induce oxidative stress by generating reactive oxygen species, further contributing to its cytotoxic effects .
相似化合物的比较
Similar Compounds
9-Tetradecenoic acid: Similar in structure but contains a double bond instead of a triple bond.
11-Hexadecynoic acid: Another fatty acid with a triple bond, but with a longer carbon chain.
Dehydromevalonic lactone: A compound with similar biological activity but different structural features.
Uniqueness
9-Tetradecynoic acid is unique due to its specific triple bond position, which imparts distinct chemical reactivity and biological activity compared to other fatty acids.
属性
CAS 编号 |
55182-92-8 |
|---|---|
分子式 |
C14H24O2 |
分子量 |
224.34 g/mol |
IUPAC 名称 |
tetradec-9-ynoic acid |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-4,7-13H2,1H3,(H,15,16) |
InChI 键 |
MWCVRFWPJVJKHE-UHFFFAOYSA-N |
规范 SMILES |
CCCCC#CCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


